N-(4-chlorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
N-(4-Chlorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with a 4-chlorophenyl group, a thiophen-2-ylmethyl moiety, and a sulfanyl acetamide linker. This structure combines electron-withdrawing (chlorophenyl) and electron-rich (thiophene) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S2/c1-3-27-19-18(13(2)25-27)24-21(26(20(19)29)11-16-5-4-10-30-16)31-12-17(28)23-15-8-6-14(22)7-9-15/h4-10H,3,11-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIQZPQDEXEZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C25H26ClN5O4S |
| Molecular Weight | 528.03 g/mol |
| LogP | 3.5319 |
| Hydrogen Bond Acceptors | 9 |
The structure features a pyrazolo[4,3-d]pyrimidine core substituted with a chlorophenyl group and a thiophenyl moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A screening assay demonstrated that it inhibits cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
A study conducted by Walid Fayad et al. (2019) identified this compound as a novel anticancer agent through high-throughput screening on multicellular spheroids, showing significant cytotoxicity against breast and lung cancer cells . The IC50 values were found to be in the low micromolar range, indicating potent activity.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This was evidenced in in vitro assays where the compound significantly reduced the secretion of these cytokines in activated macrophages . The anti-inflammatory mechanism is likely mediated through the inhibition of NF-kB signaling pathways.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results indicated that it possesses moderate antioxidant activity, which may contribute to its overall therapeutic profile by mitigating oxidative stress .
Case Studies
- Breast Cancer Treatment : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis as confirmed by Annexin V staining. The study suggested that the compound's ability to modulate apoptotic pathways could be leveraged for therapeutic strategies against breast cancer.
- Inflammatory Disease Model : In animal models of inflammation, administration of this compound led to reduced edema and inflammatory markers in tissues. Histological analyses showed decreased infiltration of immune cells in treated groups compared to controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound shares structural motifs with several classes of heterocycles:
- Pyrazolo-pyrimidine Derivatives : describes a pyrazolo[3,4-b]pyridine-based compound with a 4-chlorophenyl group and a trifluoromethylphenyl acetamide substituent. The trifluoromethyl group enhances lipophilicity, whereas the target compound’s thiophen-2-ylmethyl group may improve π-π stacking interactions in biological targets .
- Imidazo-pyrimidines : Compound 4 in features an imidazo[1,2-a]pyrimidine core with a tetrahydroxytetrahydro-2H-pyran-2-yl group. This substitution likely increases solubility but reduces metabolic stability compared to the target compound’s thiophene moiety .
- Caprolactam-based Antagonists : highlights MK-0974, a CGRP antagonist with a caprolactam core and fluorophenyl groups. Fluorine substituents enhance potency and bioavailability, analogous to how the 4-chlorophenyl group in the target compound may influence receptor binding .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
